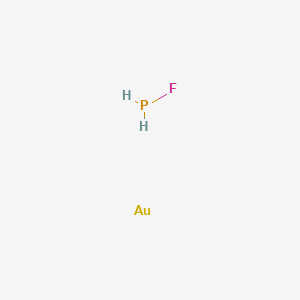![molecular formula C18H18O4Te2 B12556444 2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) CAS No. 185624-48-0](/img/structure/B12556444.png)
2,2'-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) is a chemical compound with a unique structure that includes tellurium atoms and dioxolane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) typically involves the reaction of tellurium-containing precursors with phenylene and dioxolane derivatives. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The tellurium atoms in the compound can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different tellurium-containing species.
Substitution: The dioxolane rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve specific solvents and controlled temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield tellurium oxides, while substitution reactions can produce derivatives with modified dioxolane rings.
Aplicaciones Científicas De Investigación
2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other tellurium-containing compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate due to its ability to modulate biological pathways.
Industry: It is used in the development of advanced materials, including polymers and electronic devices, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) involves its interaction with molecular targets through its tellurium atoms and dioxolane rings. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but the compound’s ability to undergo redox reactions plays a significant role in its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-benzoxazole)
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-thiazole)
- 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-oxazole)
Uniqueness
What sets 2,2’-[Ditellane-1,2-diyldi(2,1-phenylene)]bis(1,3-dioxolane) apart from similar compounds is its unique combination of tellurium atoms and dioxolane rings. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and medicinal chemistry.
Propiedades
Número CAS |
185624-48-0 |
|---|---|
Fórmula molecular |
C18H18O4Te2 |
Peso molecular |
553.5 g/mol |
Nombre IUPAC |
2-[2-[[2-(1,3-dioxolan-2-yl)phenyl]ditellanyl]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C18H18O4Te2/c1-3-7-15(13(5-1)17-19-9-10-20-17)23-24-16-8-4-2-6-14(16)18-21-11-12-22-18/h1-8,17-18H,9-12H2 |
Clave InChI |
LLIKEGSXFJLGKW-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=CC=C2[Te][Te]C3=CC=CC=C3C4OCCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


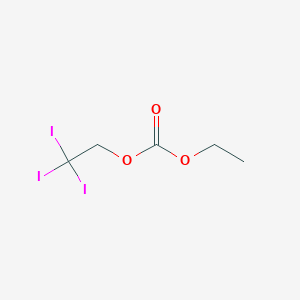
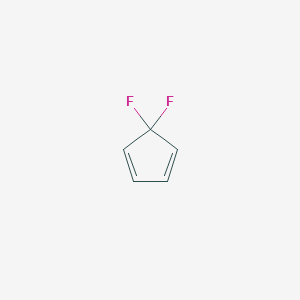

![1,2,3,4-Tetrahydrocyclohepta[b][1,4]diazepine](/img/structure/B12556387.png)
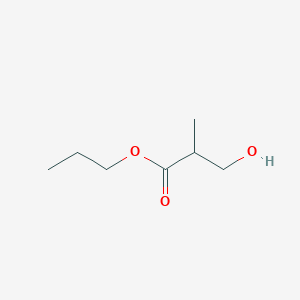
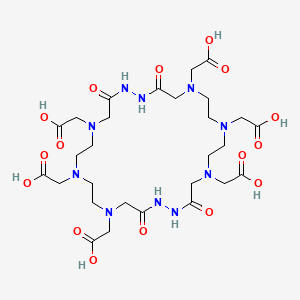
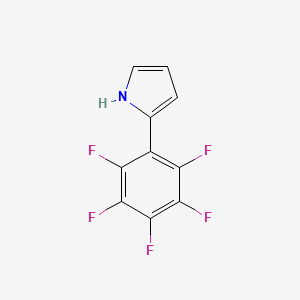
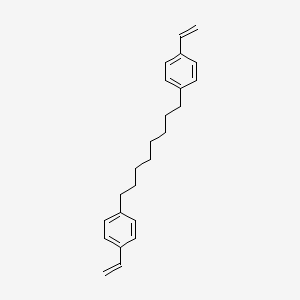

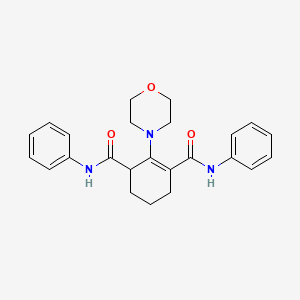

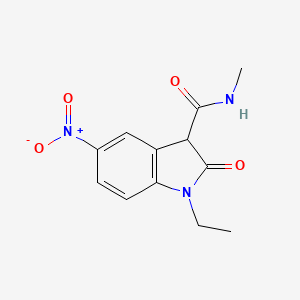
silane](/img/structure/B12556436.png)
